myristoyl-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH.TFA
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Overview
Description
Autocamtide-2-related inhibitory peptide is a highly specific inhibitor of calmodulin-dependent protein kinase II (CaMKII). This peptide has been extensively studied for its role in various biological processes, particularly in the context of cardiac health, renal fibrosis, and neural cell death. It is known for its ability to bind directly to the active site of CaMKII, thereby inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Autocamtide-2-related inhibitory peptide is typically synthesized using the Fmoc solid-phase peptide synthesis method. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for autocamtide-2-related inhibitory peptide are not widely documented, the general approach involves large-scale solid-phase peptide synthesis followed by purification using HPLC. The peptide is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Autocamtide-2-related inhibitory peptide primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis of autocamtide-2-related inhibitory peptide involves the use of Fmoc-protected amino acids, coupling reagents like HBTU or HATU, and deprotection reagents such as piperidine. The peptide is purified using acetonitrile and water mixtures in HPLC .
Major Products Formed
The primary product formed is the autocamtide-2-related inhibitory peptide itself, with a molecular weight of approximately 1497.74 Da .
Scientific Research Applications
Autocamtide-2-related inhibitory peptide has a wide range of scientific research applications:
Cardiac Health: It has been shown to restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats by inhibiting CaMKII.
Renal Fibrosis: The peptide alleviates renal fibrosis by inhibiting the CaMKII/TGF-β/Smad and RAF/ERK pathways.
Neural Cell Death: It is used to study oxidative stress associated with neural cell death after hypoxia-ischemia.
Cancer Research: The peptide has been used to inhibit CaMKII action in virulent Theileria-infected macrophages.
Mechanism of Action
Autocamtide-2-related inhibitory peptide exerts its effects by binding to the active site of CaMKII, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in various signaling pathways. For example, in renal fibrosis, the peptide inhibits the activation of CaMKII, Smad 2, Raf, and ERK, reducing the expression of transforming growth factor-β (TGF-β) .
Comparison with Similar Compounds
Similar Compounds
KN93: Another CaMKII inhibitor that acts via a different mechanism.
Autocamtide-2-related inhibitory peptide II: An analog where Ala 3 and Val 10 are replaced by Lys and Phe residues, reported to be more potent.
Myristoylated Autocamtide-2-related inhibitory peptide: A modified version with a myristoyl group to enhance cell permeability.
Uniqueness
Autocamtide-2-related inhibitory peptide is unique due to its high specificity and potency in inhibiting CaMKII. Unlike other inhibitors, it directly binds to the active site of CaMKII, making it a valuable tool in research focused on CaMKII-related pathways .
Properties
Molecular Formula |
C80H143F3N22O22 |
---|---|
Molecular Weight |
1822.1 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[2-[[2-[[5-amino-2-[[2-[[2-[[2-[2-[[6-amino-2-[[6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7) |
InChI Key |
YIUUQMNJOVWRNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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